

Common interferences in the chemical analysis of gold telluride

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Technical Support Center: Chemical Analysis of Gold Telluride

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding common interferences encountered during the chemical analysis of **gold telluride** ores. It is intended for researchers, analytical scientists, and professionals in related fields.

Frequently Asked Questions (FAQs) Fire Assay Analysis

Q1: Why are my gold recovery results unexpectedly low when analyzing telluride ores using standard fire assay?

A1: Standard fire assay methods often underestimate the gold content in telluride-bearing ores due to significant losses of gold during the process.[1] Tellurium causes gold to be distributed into the cupel and slag rather than being collected quantitatively in the lead button.[1][2] This refractory behavior is a known issue with precious metal tellurides.[2]

One study demonstrated that in a particular **gold telluride** ore, only 44% of the total gold was recovered in the final dore bead.[1][2] The remaining gold was lost to the cupel and the slag.

Data Presentation: Gold Losses in Fire Assay of a Telluride Ore



Troubleshooting & Optimization

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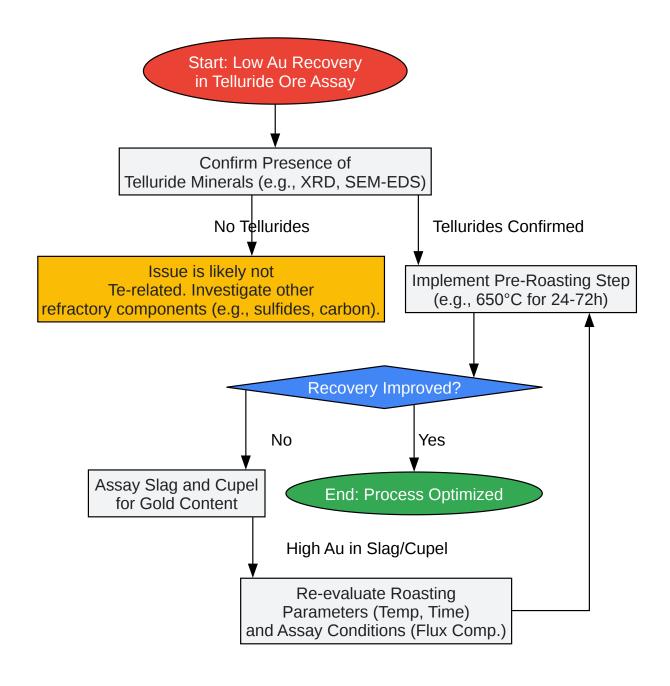
Component	Percentage of Gold Loss	
Slag	36%[2]	
Cupel	20%[2]	
Total Loss	56%	
Measured Recovery	44%[1][2]	

To mitigate this, a pre-treatment step such as roasting the ore in air before the assay can help break down the telluride minerals and improve gold recovery.[1][2] For example, roasting an ore at 650°C for 72 hours increased the reported gold from 44% to 62%.[1][2]

Troubleshooting Workflow: Low Gold Recovery in Fire Assay

A systematic approach can help identify the cause of low gold recovery.





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Caption: Troubleshooting workflow for low gold recovery in fire assay.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)



Q2: What are the common spectral interferences for gold (Au) and tellurium (Te) in ICP-MS analysis?

A2: Spectral interferences in ICP-MS are caused by ions that have the same mass-to-charge ratio as the analyte of interest.[3] These can be isobaric (from an isotope of another element) or polyatomic (a molecule formed from the sample matrix, plasma gas, or reagents).[3][4]

For gold, which is monoisotopic (197Au), the primary concern is polyatomic interferences, especially from refractory elements that can form oxides.[5] For tellurium, the main interferences are isobaric overlaps from xenon (Xe) isotopes, which can be present as an impurity in the argon plasma gas.[6]

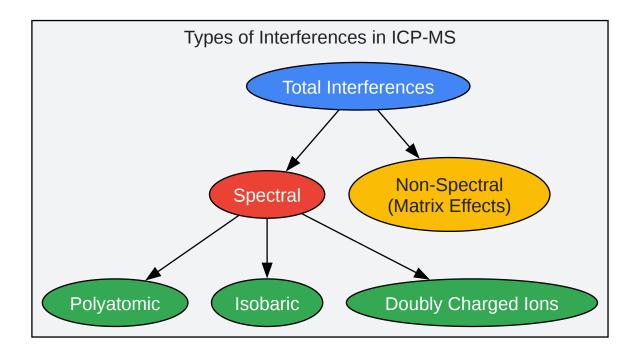
Data Presentation: Common Spectral Interferences for Au & Te

Analyte Isotope	Mass (m/z)	Interfering Species	Type of Interference
¹⁹⁷ Au	197	¹⁸¹ Ta ¹⁶ O+, ¹⁸⁰ Hf ¹⁷ O+	Polyatomic[5]
¹²⁵ Te	125	¹⁰⁹ Ag ¹⁶ O+	Polyatomic
¹²⁶ Te	126	¹²⁶ Xe+	Isobaric[6][7]
¹²⁸ Te	128	¹²⁸ Xe ⁺	Isobaric[6][7]
¹³⁰ Te	130	¹³⁰ Xe+, ¹³⁰ Ba+	Isobaric[7]

Diagram: Types of Interferences in ICP-MS

This diagram illustrates the primary categories of interferences affecting ICP-MS analysis.





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Caption: Categories of interferences in ICP-MS analysis.

Q3: How can I mitigate matrix effects and spectral interferences in ICP-MS?

A3: Several strategies can be employed to reduce or eliminate interferences:

- Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with a collision/reaction cell.[8] This device introduces a gas (e.g., ammonia, oxygen, helium) into the ion beam.[9][10] Interferences can be removed by chemical reaction (mass-shifting the analyte or interference) or collisional dissociation.[8][9] For example, ammonia (NH₃) can be used to efficiently remove the ²⁰⁴Hg⁺ interference on ²⁰⁴Pb⁺ through a charge transfer reaction.[10]
- Mathematical Corrections: If the interfering element has a non-interfered isotope, its
 contribution to the analyte signal can be calculated and subtracted.[4] Instrument software
 often includes equations to correct for common interferences, such as for Xe on Te.[7]
- Matrix Matching: Preparing calibration standards in a matrix that closely resembles the samples can help compensate for signal suppression or enhancement caused by the matrix.



- Sample Dilution: Diluting the sample can reduce the concentration of matrix elements, thereby lessening their effect. However, this may lower the analyte concentration below the detection limit.
- Matrix Modification: The addition of certain organic compounds, like ethanol, has been shown to suppress xenon interferences and enhance sensitivity for tellurium.[6]

Atomic Absorption Spectrometry (AAS)

Q4: What causes signal suppression for gold in Flame AAS, and how can I correct for it?

A4: In Flame Atomic Absorption Spectrometry (FAAS), signal suppression is a type of chemical or matrix interference where other components in the sample hinder the formation of free, ground-state atoms in the flame. For gold analysis in digested ore samples, high concentrations of other metals or dissolved salts can cause this effect.[11]

To correct for these matrix effects:

- Method of Standard Additions: This is a robust technique where the sample is split into several aliquots, and known, increasing amounts of a gold standard are added to all but one aliquot.[12] By plotting the absorbance against the added concentration and extrapolating the line back to the x-axis, the concentration in the original sample can be determined, effectively canceling out the matrix effect.[12]
- Separation/Preconcentration: The matrix interference can be eliminated by first separating
 the gold from the sample matrix.[13] A highly effective method is the coprecipitation of gold
 with tellurium, which isolates and concentrates the gold while removing interfering matrix
 elements.[13] Another approach is solvent extraction using a complexing agent like methyl
 isobutyl ketone (MIBK).[11]

Experimental Protocols

Protocol 1: Aqua Regia Digestion for Gold Telluride Ores

This protocol is a common wet-acid method for dissolving gold from ore samples for analysis by ICP-MS or AAS.[14][15]

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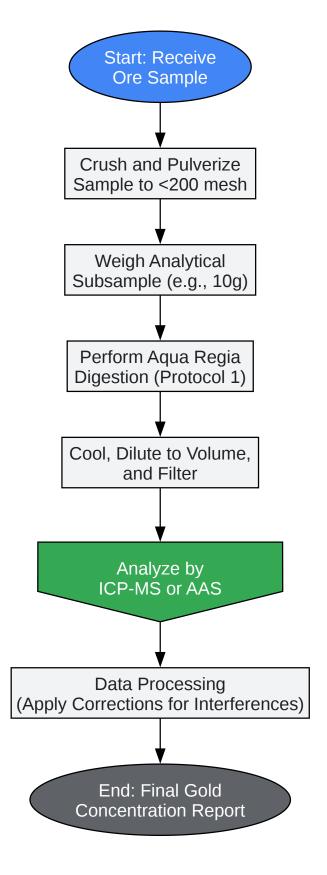




- Sample Preparation: Weigh approximately 10 g of a finely pulverized ore sample (to ~200 mesh) into a 250 mL beaker.[15][16]
- Initial Digestion: In a fume hood, add 20 mL of concentrated nitric acid (HNO₃) and 5 mL of hypochlorous acid (HClO) to the beaker.[16] Gently heat the mixture on a hot plate to oxidize sulfides and carbonaceous material. Do not allow the sample to go to dryness.
- Aqua Regia Addition: After the initial reaction subsides, carefully add 60 mL of concentrated hydrochloric acid (HCl) to form aqua regia (3:1 HCl:HNO₃ ratio).
- Heating and Dissolution: Cover the beaker with a watch glass and heat the mixture at a low boil for 1-2 hours to ensure complete dissolution of the gold tellurides.[14]
- Cooling and Dilution: Remove the beaker from the hot plate and allow it to cool to room temperature. Quantitatively transfer the solution to a 100 mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly.
- Filtration & Analysis: Filter the solution to remove any remaining silicate particles. The filtrate is now ready for analysis. Further dilutions may be necessary depending on the expected gold concentration and the analytical technique used.[16]

Workflow for Sample Preparation and Analysis





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Caption: General experimental workflow for ore analysis.



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